2-Naphthalenesulfonyl chloride
Overview
Description
2-Naphthalenesulfonyl chloride is a chemical compound studied for its molecular structure and properties. Its structure and rotational barriers have been investigated using methods like gas-phase electron diffraction and quantum chemical calculations (Giricheva et al., 2013).
Synthesis Analysis
The synthesis of 2-Naphthalenesulfonyl chloride derivatives has been explored in various studies. For instance, it has been used in the synthesis of 2-acetylnaphthalen-6-yl 4-methylbenzosulfonate through reactions with other chemical compounds (Lian Jia-rong & Zhang Guang, 2005).
Molecular Structure Analysis
The molecular structure of 2-Naphthalenesulfonyl chloride has been extensively studied. Giricheva et al. (2013) conducted a detailed study on the molecular structure and internal rotation barriers of α-naphthalenesulfonyl chloride (Giricheva et al., 2013).
Chemical Reactions and Properties
2-Naphthalenesulfonyl chloride participates in various chemical reactions. For instance, it reacts with internal alkynes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes (Yasukawa et al., 2002).
Scientific Research Applications
Mass Spectrometry Applications : 2-Naphthalenesulfonyl chloride, among other naphthalenesulfonyl derivatives, has been studied using mass spectrometry. These compounds, including 2-naphthalenesulfonyl chloride, evaporate congruently on heating and their saturated vapor is presented by the corresponding monomeric molecular forms. This study relates the fragmentation of molecules during electron ionization to their geometric and electronic structures (Giricheva, Girichev, & Petrov, 2016).
Molecular Structure Analysis : The molecular structure and barriers to internal rotation of α-naphthalenesulfonyl chloride were studied through gas-phase electron diffraction and quantum chemical calculations. This research provides insights into the molecular structures and conformational properties of the compound (Giricheva et al., 2013).
Solvolysis in Acetone Water Mixtures : The solvolysis of 2-naphthalenesulfonyl chlorides in acetone-water mixtures has been examined. This study sheds light on the solvent effect and mechanism, discussing variations in solvent composition and activation parameters (Uhm Tae Seop, Choon, & Suk, 1977).
Antibacterial Applications : 2-Naphthalenesulfonyl chloride has been used in synthesizing N-Alkyl/aralkyl-4-methyl-N-(naphthalen-1-yl)benzenesulfonamides, potent antibacterial agents. This research demonstrates its role in developing new antibacterial compounds (Abbasi et al., 2015).
Histamine H3-Receptor Antagonists : 2-Naphthalenesulfonyl chloride has been utilized to convert histamine into a selective histamine H3-receptor antagonist, indicating its application in medicinal chemistry (Tozer et al., 1999).
Naphthalene Sulfonylation : The Friedel-Crafts sulfonylation of naphthalene with 2-naphthalenesulfonyl chloride has been studied, contributing to the understanding of naphthalene derivatization reactions (Yoshii, Ito, & Manabe, 1973).
Ozonation in Electroplating Solutions : The decomposition of 2-naphthalenesulfonate in electroplating solutions by ozonation with UV radiation was investigated, providing insights into environmental remediation applications (Chen et al., 2005).
Safety And Hazards
Future Directions
2-Naphthalenesulfonyl chloride is used as an intermediate product for the synthesis of naphthols, naphtho-, and aminosulfonic acids, which are used for the production of dyes and plant protection agents . It is also used for the synthesis of important derivatives of naphthalenesulfonyl acids . Therefore, its future directions may involve further exploration of these applications.
properties
IUPAC Name |
naphthalene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPECTNGATDYLSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059080 | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Naphthalenesulfonyl chloride | |
CAS RN |
93-11-8 | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133893 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2-sulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.019 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Naphthalenesulfonyl chloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3N8WRJ279 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.